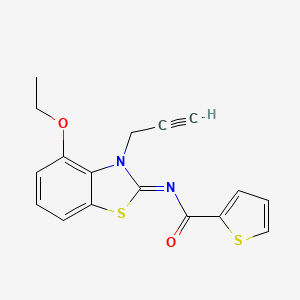
Ethyl-4-(1-(4-(Difluormethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)piperazin-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(1-(4-(difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate is a complex organic compound featuring a piperazine ring, a difluoromethoxyphenyl group, and a pyrrolidine-2,5-dione moiety
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(1-(4-(difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in assays to study its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-(4-(difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the condensation of an appropriate amine with a succinic anhydride derivative under acidic conditions.
Introduction of the Difluoromethoxyphenyl Group: This step involves the nucleophilic substitution of a halogenated phenyl derivative with a difluoromethoxy group, often using a base such as potassium carbonate.
Coupling with Piperazine: The intermediate product is then coupled with piperazine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: Finally, the carboxylate group is esterified with ethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(1-(4-(difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxyphenyl group, where the difluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF (dimethylformamide).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of Ethyl 4-(1-(4-(difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the piperazine ring can interact with polar residues in the target protein. The pyrrolidine-2,5-dione moiety may participate in hydrogen bonding or other electrostatic interactions, stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-(1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Ethyl 4-(1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate: Contains a chlorophenyl group instead of a difluoromethoxyphenyl group.
Ethyl 4-(1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate: Features a fluorophenyl group instead of a difluoromethoxyphenyl group.
Uniqueness
The presence of the difluoromethoxy group in Ethyl 4-(1-(4-(difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate imparts unique electronic and steric properties, potentially enhancing its biological activity and selectivity compared to similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
ethyl 4-[1-[4-(difluoromethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O5/c1-2-27-18(26)22-9-7-21(8-10-22)14-11-15(24)23(16(14)25)12-3-5-13(6-4-12)28-17(19)20/h3-6,14,17H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUASCPDYLDAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2594217.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2594220.png)


![3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2594225.png)



![methyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2594233.png)


![tert-butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate](/img/structure/B2594237.png)

![N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2594240.png)
